Technical Monograph: Physicochemical Profiling of 2-(Difluoromethyl)thiophene-3-carbothioamide
Technical Monograph: Physicochemical Profiling of 2-(Difluoromethyl)thiophene-3-carbothioamide
[1]
Executive Summary
Molecule: 2-(Difluoromethyl)thiophene-3-carbothioamide Class: Heteroaromatic Thioamide / Organofluorine Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), Bioisosteric Replacement, SDHI Fungicide Development.[1]
This technical guide provides a comprehensive analysis of 2-(Difluoromethyl)thiophene-3-carbothioamide , a high-value scaffold combining two distinct bioisosteric strategies: the thioamide (amide isostere) and the difluoromethyl group (lipophilic hydrogen bond donor).[1]
For researchers in medicinal chemistry, this molecule represents a "dual-warhead" for optimizing binding kinetics.[1] The -CF₂H moiety modulates metabolic stability and lipophilicity, while the thioamide functionality introduces unique hydrogen bonding vectors and chalcogen bonding potential often overlooked in classical amide-centric design.
Part 1: Structural Analysis & Physicochemical Profile
Electronic Architecture & Bioisosterism
The synergistic effect of the electron-withdrawing difluoromethyl group and the electron-rich thiophene ring creates a unique electrostatic landscape.[1]
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The Thioamide Effect (-CSNH₂): Unlike the carbonyl oxygen in amides, the sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å) and lower electronegativity. This results in a lower energy LUMO, making the thioamide a better electron sink but a weaker hydrogen bond acceptor (HBA). Conversely, the -NH₂ protons in a thioamide are significantly more acidic (stronger Hydrogen Bond Donors, HBD) than their amide counterparts due to the resonance stabilization of the conjugate base by sulfur.
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The Difluoromethyl Effect (-CF₂H): The -CF₂H group acts as a "Lipophilic Hydrogen Bond Donor."[1][2] The polarized C-H bond can function as a weak HBD, interacting with carbonyls or π-systems in the binding pocket. It also blocks the metabolically labile C2 position of the thiophene ring.
Predicted Physicochemical Parameters
Based on SAR analysis of structural analogs (e.g., Thiophene-3-carbothioamide and 2-CF3-benzamide).[1]
| Parameter | Value (Predicted/Range) | Rationale |
| Molecular Weight | ~193.24 g/mol | C₆H₅F₂NS₂ |
| LogP (Octanol/Water) | 1.8 – 2.2 | Thioamides are ~0.5–1.0 log units more lipophilic than amides; -CF₂H adds ~0.3–0.[1][3]5. |
| pKa (Thioamide NH) | ~12.5 | More acidic than amide (pKa ~15-17) due to S-stabilization.[1] |
| H-Bond Donors | 2 (Strong) + 1 (Weak) | Two NH protons + one acidic CF₂H proton.[1] |
| H-Bond Acceptors | 1 (Weak) | Sulfur is a poor acceptor compared to Oxygen.[1] |
| Rotatable Bonds | 1 | C(Thiophene)-C(Thioamide) bond (Restricted rotation).[1] |
| Topological Polar Surface Area | ~60 Ų | Higher contribution from S than O, but lipophilic nature of CF₂H balances it. |
Molecular Interaction Map
The following diagram illustrates the binding vectors available to a target protein.
Figure 1: Pharmacophoric interaction map highlighting the dual H-bond donor capability of the thioamide and the lipophilic contacts of the difluoromethyl group.
Part 2: Synthesis & Characterization Protocols
Retrosynthetic Strategy
Direct thionation of the corresponding amide is the most robust route. The challenge lies in the early installation of the -CF₂H group, which is best achieved via radical difluoromethylation or using a building block like ethyl 2-bromo-3-thiophenecarboxylate.[1]
Experimental Workflow (Amide to Thioamide)
Reagent: Lawesson’s Reagent (LR) is preferred over P₄S₁₀ due to milder conditions and higher yields for electron-deficient amides.[1]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-(difluoromethyl)thiophene-3-carboxamide (1.0 eq) in anhydrous THF or Toluene (0.2 M concentration).
-
Reagent Addition: Add Lawesson’s Reagent (0.6 eq).[1][4] Note: LR provides two sulfur atoms per molecule.[1]
-
Reaction: Reflux the mixture under Nitrogen/Argon atmosphere.
-
Quench & Workup: Cool to room temperature. Concentrate directly onto silica gel (dry load) to avoid hydrolysis during aqueous workup.[1]
-
Purification: Flash column chromatography.
-
Gradient: 0% → 40% EtOAc in Hexanes.[1]
-
Yield Expectation: 75–90%.
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Synthesis Flowchart
Figure 2: Recommended synthetic pathway ensuring the stability of the difluoromethyl group prior to thionation.
Part 3: Stability & Reactivity
Hydrolytic Stability
Thioamides are generally susceptible to hydrolysis, converting back to the amide and releasing H₂S.
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Acidic Conditions: Stable at pH 1–5.[1] Protonation occurs at Sulfur, but hydrolysis is slow at room temperature.
-
Basic Conditions: Unstable. At pH > 9, the thioamide is rapidly hydrolyzed to the carboxylate or amide.
-
Protocol: Store solid compound at -20°C under inert atmosphere. Solutions in DMSO are stable for ~24 hours but should be prepared fresh for biological assays.[1]
Photostability
Thiophene derivatives can be photosensitive.[1] The -CSNH₂ group absorbs in the UV/Blue region (λ_max ~320–350 nm).[1]
-
Risk: Photo-oxidation to the S-oxide (sulfine) or oxidative desulfurization.[1]
-
Mitigation: Protect reaction vessels with aluminum foil during synthesis and storage.
Part 4: Biological Implications & Safety[5]
Permeability & Solubility
-
Solubility: Low aqueous solubility is expected due to the lipophilic thiophene and -CF₂H.[1]
-
Permeability (PAMPA/Caco-2): High.[1] The replacement of Oxygen with Sulfur increases lipophilicity (LogP +0.6) and reduces desolvation penalty, facilitating passive membrane transport.
Metabolic "Soft Spots"
-
S-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the thioamide sulfur to a sulfene/sulfine, which is a reactive electrophile (potential toxicity liability).[1]
-
Thiophene Epoxidation: The 4,5-positions of the thiophene ring are potential sites for CYP450 oxidation, though the electron-withdrawing -CF₂H and -CSNH₂ groups at positions 2 and 3 deactivate the ring, likely improving metabolic stability compared to unsubstituted thiophene.
References
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Thioamide Bioisosterism
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Difluoromethyl Group Properties
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Synthesis (Lawesson's Reagent)
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Thiophene Carboxamide Scaffolds in SDHI Fungicides
Sources
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- 3. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. THIOPHENE-2-THIOCARBOXAMIDE | 20300-02-1 [chemicalbook.com]
- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
